molecular formula C14H13Br2NO B3014823 4-Bromo-2-{[(2-bromo-4-methylphenyl)amino]methyl}phenol CAS No. 1232803-78-9

4-Bromo-2-{[(2-bromo-4-methylphenyl)amino]methyl}phenol

Cat. No.: B3014823
CAS No.: 1232803-78-9
M. Wt: 371.072
InChI Key: KYIZWVKSTIPCQR-UHFFFAOYSA-N
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Description

4-Bromo-2-{[(2-bromo-4-methylphenyl)amino]methyl}phenol is an organic compound with the molecular formula C14H13Br2NO and a molecular weight of 371.07 g/mol . This compound is characterized by the presence of bromine atoms and phenolic groups, making it a significant molecule in various chemical and biological research applications.

Preparation Methods

The synthesis of 4-Bromo-2-{[(2-bromo-4-methylphenyl)amino]methyl}phenol involves several steps. One common method includes the reaction of 2-bromo-4-methylphenylamine with 4-bromo-2-hydroxybenzaldehyde under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

4-Bromo-2-{[(2-bromo-4-methylphenyl)amino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of amines.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

4-Bromo-2-{[(2-bromo-4-methylphenyl)amino]methyl}phenol is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-Bromo-2-{[(2-bromo-4-methylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins, affecting their structure and function. The bromine atoms can participate in halogen bonding, further influencing the compound’s biological activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds to 4-Bromo-2-{[(2-bromo-4-methylphenyl)amino]methyl}phenol include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-bromo-2-[(2-bromo-4-methylanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Br2NO/c1-9-2-4-13(12(16)6-9)17-8-10-7-11(15)3-5-14(10)18/h2-7,17-18H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIZWVKSTIPCQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCC2=C(C=CC(=C2)Br)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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